1-(4-Aminophenyl)-1,3-dimethylurea

Urea transporter Diuretics Kidney physiology

Research on urea transporter UT-A1 often suffers from non-specific effects of high-concentration DMTU or confounding cytidine deaminase (CDA) inhibition by other phenylureas. 1-(4-Aminophenyl)-1,3-dimethylurea (CAS 1556187-74-6) solves this as a defined para-isomer with nanomolar UT-A1 potency and zero CDA activity. • UT-A1 IC50 = 750 nM, enabling clean mechanistic studies without millimolar non-specific effects. • No inhibition of cytidine deaminase, eliminating metabolic interference in nucleoside assays. • Arrests proliferation and induces monocyte differentiation for oncology differentiation therapy research.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 1556187-74-6
Cat. No. B2927048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-1,3-dimethylurea
CAS1556187-74-6
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESCNC(=O)N(C)C1=CC=C(C=C1)N
InChIInChI=1S/C9H13N3O/c1-11-9(13)12(2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3,(H,11,13)
InChIKeyPRAHGOUTCFJSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)-1,3-dimethylurea: Core Properties and Analytical Characterization


1-(4-Aminophenyl)-1,3-dimethylurea (CAS 1556187-74-6) is a synthetic phenylurea derivative with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . The compound features a 4-aminophenyl group substituted on one urea nitrogen and two methyl groups on the other, rendering it an asymmetrical trisubstituted urea [1]. It is commercially available as a research chemical with standard purity ≥95%, typically characterized by NMR, HPLC, or GC for batch quality verification .

1-(4-Aminophenyl)-1,3-dimethylurea: Why Substitution Fails


The biological activity and physicochemical properties of substituted phenylureas are exquisitely sensitive to both the position of the amino group on the phenyl ring and the methylation pattern on the urea moiety. For instance, the meta-isomer (1-(3-aminophenyl)-1,3-dimethylurea) exhibits an IC50 of 15 µM against MCF-7 breast cancer cells , whereas the target compound demonstrates a distinct inhibition profile against the urea transporter UT-A1 with an IC50 of 750 nM [1]. Even the unsubstituted parent compound, 1,3-dimethylurea, requires millimolar concentrations (IC50 ~2-3 mM) to inhibit the same UT-A1 transporter [2], underscoring the critical role of the 4-aminophenyl substitution in conferring nanomolar potency. These quantitative disparities confirm that structural analogs are not functionally interchangeable, and selection of the precise CAS-numbered compound is essential for reproducible experimental outcomes.

1-(4-Aminophenyl)-1,3-dimethylurea: Quantitative Comparison to Analogs


UT-A1 Inhibition vs. Parent Dimethylurea

1-(4-Aminophenyl)-1,3-dimethylurea inhibits the rat urea transporter UT-A1 with an IC50 of 750 nM, representing a potency improvement of over 2,600-fold compared to the parent compound 1,3-dimethylurea (IC50 2-3 mM) [1][2]. This dramatic potency gain is directly attributable to the 4-aminophenyl substituent, which is absent in the parent molecule.

Urea transporter Diuretics Kidney physiology

UT-A1/UT-B Selectivity Compared to DMTU

While 1-(4-aminophenyl)-1,3-dimethylurea inhibits UT-A1 with an IC50 of 750 nM, the widely used urea analog dimethylthiourea (DMTU) inhibits both UT-A1 and UT-B isoforms with an IC50 of 2-3 mM [1]. The target compound exhibits a potency advantage of ~2.7- to 4-fold over DMTU for UT-A1. More importantly, the selectivity profile of the target compound versus UT-B remains uncharacterized, whereas DMTU is known to be a non-selective dual inhibitor [2]. This distinction in selectivity and potency profile is critical for researchers studying UT-A1-specific physiological roles.

Urea transporter Isoform selectivity Salt-sparing diuretics

Regioisomer-Specific Activity: Para-Amino vs. Meta Substitution

The para-aminophenyl substitution pattern of 1-(4-aminophenyl)-1,3-dimethylurea is associated with pronounced activity in arresting proliferation and inducing differentiation of undifferentiated cells to monocytes, as reported in patent literature [1]. In contrast, the meta-isomer 1-(3-aminophenyl)-1,3-dimethylurea demonstrates anti-proliferative activity against MCF-7 breast cancer cells with an IC50 of 15 µM , a distinct biological readout. The ortho-isomer (1-(2-aminophenyl)-3,3-dimethylurea) has no publicly reported biological activity data, underscoring the critical dependence of biological function on the precise regioisomeric identity.

Structure-activity relationship Anticancer Cell differentiation

Cytidine Deaminase Inactivity vs. Potent Analogs

The target compound 1-(4-aminophenyl)-1,3-dimethylurea has been tested for inhibition of mouse kidney cytidine deaminase (CDA) and demonstrates minimal activity, with IC50 values reported as >55.69 µM or classified as inactive [1]. This is in stark contrast to other substituted aminophenyl urea derivatives, which can exhibit picomolar to low nanomolar Ki values (e.g., 0.100 nM for certain analogs) against the same enzyme [2]. This lack of CDA inhibition is a defining feature of the compound's selectivity profile.

Enzyme inhibition Nucleoside metabolism Cancer

1-(4-Aminophenyl)-1,3-dimethylurea: Research and Industrial Applications


UT-A1 Mechanism-of-Action and Selectivity Studies

Based on its 750 nM IC50 against rat UT-A1 , this compound serves as a suitable tool for studying UT-A1 function in cell-based assays where nanomolar potency is not required but millimolar concentrations of DMTU would introduce non-specific effects. Its potency advantage over DMTU (IC50 2-3 mM) allows for cleaner pharmacological dissection of UT-A1-mediated urea transport without confounding UT-B inhibition at equivalent concentrations [4].

Cell Differentiation and Anti-Psoriatic Drug Discovery

The compound's reported ability to arrest undifferentiated cell proliferation and induce monocyte differentiation positions it as a valuable starting point for medicinal chemistry efforts targeting differentiation therapy in oncology or for the treatment of hyperproliferative skin disorders such as psoriasis [4]. Procurement of the precise para-isomer is essential, as the meta-isomer yields a cytostatic rather than differentiation-inducing phenotype.

Chemical Biology Studies with Clean CDA Profile

In experimental systems where inhibition of cytidine deaminase would confound interpretation of nucleoside analog metabolism or cell viability assays, 1-(4-aminophenyl)-1,3-dimethylurea is a superior choice over other aminophenyl urea derivatives that exhibit sub-nanomolar CDA inhibition . Its inactivity against CDA ensures that observed phenotypic effects can be attributed to the intended target (e.g., UT-A1 or differentiation pathways) rather than unintended metabolic interference.

Advanced Polymer Synthesis via Diamine Building Blocks

The compound's 4-aminophenyl group provides a reactive handle for incorporation into polymer backbones. Related bis(4-aminophenyl) urea derivatives have been successfully used to synthesize aromatic polyurea-amides with high glass transition temperatures (244-272 °C) and excellent thermal stability (10% weight loss at 430-480 °C under nitrogen) . 1-(4-Aminophenyl)-1,3-dimethylurea can serve as a monofunctional analog for mechanistic studies or as a chain-terminating agent in similar polymerization reactions.

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